1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide
Overview
Description
1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrazolylpropyl chain, and a triazole carboxamide moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate, which can be obtained through the chlorination of benzyl compounds.
Pyrazole Formation: The next step involves the synthesis of the pyrazolylpropyl chain. This can be achieved through the reaction of appropriate alkyl halides with pyrazole derivatives under basic conditions.
Triazole Carboxamide Formation: The final step involves the coupling of the chlorophenylmethyl intermediate with the pyrazolylpropyl chain, followed by the introduction of the triazole carboxamide moiety. This can be accomplished through cyclization reactions and subsequent functional group transformations.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the chlorophenyl or pyrazolylpropyl chains are replaced with other substituents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly for its antimicrobial and antiviral properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-bromophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
1-[(4-fluorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide: The presence of a fluorophenyl group can influence the compound’s reactivity and biological activity.
1-[(4-methylphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide: The methyl group on the phenyl ring can affect the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c17-14-5-3-13(4-6-14)11-23-12-15(20-21-23)16(24)18-7-1-9-22-10-2-8-19-22/h2-6,8,10,12H,1,7,9,11H2,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUZBVDFQPRKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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